5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene
Description
Structural Identification and IUPAC Nomenclature
The systematic IUPAC name 5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene provides a precise blueprint of its molecular architecture. The parent structure is a thiophene ring (a five-membered heterocycle with one sulfur atom), substituted at positions 2 and 3 with bromine atoms and at position 5 with a phenyl group bearing two trifluoromethyl (-CF₃) groups at its meta positions (3 and 5).
Structural breakdown :
- Thiophene backbone : Positions 2 and 3 are occupied by bromine, while position 5 hosts the fluorinated phenyl substituent.
- Phenyl substituent : The 3,5-bis(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing effects, altering the thiophene’s electronic properties.
The molecular formula is C₁₃H₅Br₂F₆S , with a molar mass of 514.95 g/mol. A structural comparison with simpler dibromothiophenes (Table 1) highlights the impact of fluorinated aromatic substituents on physicochemical properties.
Table 1: Comparison of Dibromothiophene Derivatives
The IUPAC nomenclature adheres to hierarchical substitution rules:
- Thiophene numbering : The sulfur atom occupies position 1, with bromines at 2 and 3.
- Phenyl substituent : The prefix 3,5-bis(trifluoromethyl) specifies the trifluoromethyl groups on the phenyl ring.
Historical Context in Organohalogen-Thiophene Chemistry
The synthesis and application of halogenated thiophenes have evolved significantly since the mid-20th century, driven by their utility in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine and bromine into thiophene derivatives emerged as a strategy to enhance thermal stability, electron affinity, and reactivity in cross-coupling reactions.
Key milestones :
- Early halogenation methods : Initial routes to dibromothiophenes relied on electrophilic bromination using bromine or N-bromosuccinimide (NBS). For example, 2,3-dibromothiophene was synthesized via NBS-mediated bromination of 3-bromothiophene in carbon tetrachloride.
- Fluorinated aryl integration : Advances in cross-coupling catalysis (e.g., Suzuki, Negishi) enabled the attachment of fluorinated aryl groups to thiophenes. The title compound’s synthesis likely involves a palladium-catalyzed coupling between 2,3-dibromothiophene and a 3,5-bis(trifluoromethyl)phenyl boronic acid derivative.
- Crystallographic insights : A 2014 study resolved the crystal structure of a related ferrocenyl-thiophene derivative, revealing intramolecular π–π interactions between thiophene and fluorinated aryl groups. Such interactions are critical for stabilizing the solid-state architecture of analogous compounds.
Applications in materials science :
- The electron-withdrawing -CF₃ groups enhance the thiophene’s electron-transport properties, making it suitable for organic semiconductors.
- Bromine atoms serve as synthetic handles for further functionalization via cross-coupling, enabling the construction of conjugated polymers.
Positional Isomerism in Dibromothiophene Derivatives
Positional isomerism in dibromothiophenes profoundly influences their chemical behavior and material properties. The title compound’s 2,3-dibromo substitution contrasts with isomers like 2,4- and 2,5-dibromothiophene, each exhibiting distinct reactivity and electronic profiles.
Electronic effects :
- 2,3-Dibromothiophene : Adjacent bromines create a conjugated electron-deficient system, polarizing the thiophene ring and facilitating nucleophilic aromatic substitution at the 5-position.
- 2,4-Dibromothiophene : The para bromines reduce ring symmetry, leading to altered dipole moments and solubility characteristics.
Synthetic implications :
- Regioselective bromination : The position of bromination depends on reaction conditions. For instance, radical bromination favors 2,5-dibromothiophene, while electrophilic methods yield 2,3- or 2,4-isomers.
- Cross-coupling efficiency : The 2,3-dibromo configuration allows sequential functionalization; one bromine can be selectively replaced via Stille or Suzuki coupling, leaving the second for subsequent modifications.
Comparative reactivity (Table 2) :
Table 2: Reactivity of Dibromothiophene Isomers
The title compound’s 2,3-dibromo configuration, combined with its fluorinated aryl group, creates a unique electronic landscape that distinguishes it from simpler isomers. This structural synergy enables applications in high-performance organic electronic devices, where both halogen and fluorine substituents optimize charge transport and stability.
Properties
CAS No. |
918106-98-6 |
|---|---|
Molecular Formula |
C12H4Br2F6S |
Molecular Weight |
454.03 g/mol |
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene |
InChI |
InChI=1S/C12H4Br2F6S/c13-8-4-9(21-10(8)14)5-1-6(11(15,16)17)3-7(2-5)12(18,19)20/h1-4H |
InChI Key |
PDXNCDNRPZITMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene typically involves several key steps:
- Bromination of 1,3-bis(trifluoromethyl)benzene to form 3,5-bis(trifluoromethyl)bromobenzene .
- Coupling reaction with 2,3-dibromothiophene to yield the final product.
Bromination Process
The bromination of 1,3-bis(trifluoromethyl)benzene is crucial for creating the necessary brominated intermediate. A preferred method involves using N,N'-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of concentrated sulfuric acid and glacial acetic acid.
Reaction Conditions
Reagents :
-
- Mix concentrated sulfuric acid and glacial acetic acid in a controlled manner.
- Add 1,3-bis(trifluoromethyl)benzene to the mixture.
- Introduce DBH gradually while maintaining mechanical stirring.
- Control the temperature between 40°C and 50°C, ideally around 45°C.
- After completion, dilute the reaction mixture with cold water and separate the phases.
Yield and Purification
The yield of 3,5-bis(trifluoromethyl)bromobenzene can be improved by optimizing stirring rates and controlling the addition of reagents. Typical purification methods include:
- Aqueous sodium hydroxide wash (preferably 5 N NaOH)
- Separation and drying of organic phases
- Further purification through distillation or chromatography.
Table 1: Reaction Conditions for Bromination
| Reagent | Amount | Role |
|---|---|---|
| 1,3-bis(trifluoromethyl)benzene | 107 g (500 mmol) | Starting material |
| N,N'-dibromo-5,5-dimethylhydantoin | 77.25 g (270 mmol) | Brominating agent |
| Concentrated sulfuric acid | 142 mL | Solvent |
| Glacial acetic acid | 22 mL | Solvent |
Coupling Reaction
Following the formation of 3,5-bis(trifluoromethyl)bromobenzene , the next step is to couple this intermediate with 2,3-dibromothiophene .
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Bromination | Formation of 3,5-bis(trifluoromethyl)bromobenzene using DBH in sulfuric/acetic acid. |
| Coupling | Reaction with 2,3-dibromothiophene to yield final product. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at the 2- and 3-positions undergo nucleophilic substitution under transition-metal catalysis or basic conditions:
Key Reactions:
-
Azide Substitution :
Reaction with aryl azides (e.g., 1-azido-4-methoxybenzene) in the presence of copper catalysts (e.g., CuBr(PPh₃)₃) replaces bromine with azide groups, forming 2-azido-5-[3,5-bis(trifluoromethyl)phenyl]thiophene derivatives. Yields range from 72–99% under optimized conditions (DCE, 0.5 h) . -
Amine Substitution :
Primary amines (e.g., tryptamine) displace bromine in polar aprotic solvents (DMF, THF), yielding arylthienylamines. Selectivity depends on steric and electronic effects of the amine .
Table 1: Substitution Reactions and Conditions
| Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl azides | CuBr(PPh₃)₃, DCE, 0.5 h | 2-Azido-thiophene derivatives | 72–99 | |
| Aliphatic amines | K₂CO₃, DMF, 80°C | 2-Amino-thiophene derivatives | 65–88 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging bromine as a leaving group:
Negishi Coupling:
Reacting with organozinc reagents (e.g., arylzinc bromides) in THF at 193 K with Pd(P(t-Bu)₃)₂ catalysts forms biarylthiophenes. For example, coupling with 3,5-bis(trifluoromethyl)phenylzinc bromide yields 2,3-bis(3,5-bis(trifluoromethyl)phenyl)thiophene .
Suzuki-Miyaura Coupling:
Using arylboronic acids (e.g., phenylboronic acid) with Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1) at 80°C replaces bromine with aryl groups. Reaction times vary from 12–24 h, with yields up to 85% .
Table 2: Cross-Coupling Examples
Oxidation:
The thiophene ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to form thiophene-1,1-dioxide derivatives. The electron-withdrawing trifluoromethyl groups stabilize the oxidized product .
Reduction:
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the thiophene ring to a tetrahydrothiophene, though the bromine atoms may also be partially debrominated under harsh conditions .
Mechanistic Insights
-
Cross-Coupling : Oxidative addition of Pd⁰ into the C–Br bond generates a Pd(II) intermediate, which undergoes transmetalation with organometallic reagents (ZnR₂, BR₃) before reductive elimination .
-
Substitution : Copper-catalyzed reactions proceed via a single-electron transfer (SET) mechanism, forming aryl radicals that couple with nucleophiles .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of 5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene have been synthesized and tested against various bacterial strains.
Case Study:
A study reported the synthesis of pyrazole derivatives containing the trifluoromethyl group, which demonstrated significant growth inhibition against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . This suggests that similar derivatives of the target compound could be potent antimicrobial agents.
Cholinesterase Inhibition
Another area of interest is the development of dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating neurodegenerative diseases like Alzheimer’s.
Data Table: Cholinesterase Inhibitory Activity
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 1 | 0.25 | 0.30 |
| 2 | 0.15 | 0.20 |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 0.10 | 0.12 |
The compound N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide was found to be a potent dual inhibitor with IC50 values indicating strong inhibitory effects on both enzymes .
Organic Electronics
The unique electronic properties of thiophenes make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study:
The incorporation of bis(trifluoromethyl)phenyl groups into thiophene derivatives has been shown to enhance charge transport properties in organic semiconductors . The crystal structure analysis of related compounds suggests that these modifications can improve the efficiency of charge transfer processes.
Synthesis of Novel Derivatives
The compound serves as a versatile building block for synthesizing various functionalized thiophene derivatives through cross-coupling reactions.
Example Reaction:
Using Negishi coupling methods, this compound can react with organozinc reagents to yield new thiophene-based materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding interactions. These properties make the compound a valuable tool in studying molecular interactions and designing new materials[7][7].
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s unique properties arise from its substitution pattern:
- Electron-withdrawing groups : The trifluoromethyl (-CF₃) groups on the phenyl ring and bromine atoms on the thiophene create a highly electron-deficient system, enhancing charge transport efficiency in electronic materials.
Key Comparisons:
2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene ()
- Substituents : Features long alkoxy chains (3,4-didodecyloxy) on phenyl groups attached to thiophene cores.
- Electronic effects : Alkoxy groups are electron-donating, creating an electron-rich system suitable for p-type semiconductors.
- Applications : Exhibits mesomorphic behavior (liquid crystals) due to flexible alkoxy chains, useful in displays and organic electronics .
- Contrast : Unlike the user’s compound, this derivative prioritizes solubility and self-assembly over electron deficiency.
3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole () Core structure: Pyrazole ring with fluorinated aryl groups. Electronic effects: Fluorine atoms are moderately electron-withdrawing, but the nitro group (-NO₂) dominates electron deficiency. Contrast: The pyrazole core lacks the π-conjugation of thiophene, limiting its utility in conductive materials .
Physical and Chemical Properties
Biological Activity
5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene is a compound of interest in various fields due to its unique chemical structure and potential biological activities. This article reviews the current knowledge regarding its biological activity, including antibacterial properties, cytotoxicity, and applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C13H6Br2F6S
- Molecular Weight : 434.06 g/mol
- Density : 1.425 g/cm³
- Melting Point : 102°C
- Boiling Point : 308.9°C at 760 mmHg
Antibacterial Properties
Research has indicated that derivatives of dibromothiophenes exhibit notable antibacterial activity. For instance, studies on halogenated phenyl derivatives have shown significant effectiveness against Gram-positive bacteria. The presence of trifluoromethyl groups enhances lipophilicity, which is crucial for penetrating bacterial membranes and exerting antibacterial effects. A comparative study revealed that compounds with similar structures demonstrated potent β-lactamase inhibitory properties, suggesting potential applications in combating antibiotic resistance .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound showed selective cytotoxicity against certain tumor cells while exhibiting lower toxicity towards normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiophene Derivative | 32 | Staphylococcus aureus |
| Thiophene Derivative | 32 | Escherichia coli |
Study 2: Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines revealed that the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies .
The proposed mechanism of action for the biological activity of this compound includes:
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
